molecular formula C15H11IO3 B1302349 3,4-(Ethylenedioxy)-2'-iodobenzophenone CAS No. 727421-75-2

3,4-(Ethylenedioxy)-2'-iodobenzophenone

Cat. No. B1302349
M. Wt: 366.15 g/mol
InChI Key: RUMSQQQAZXXPJT-UHFFFAOYSA-N
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Description

3,4-Ethylenedioxythiophene (EDOT) is an organosulfur compound with the formula C2H4O2C4H2S . It’s a colorless viscous liquid and a promising building block for the synthesis of functionally substituted π-conjugated systems . It’s used in the synthesis of conducting polymers .


Synthesis Analysis

The synthesis of EDOT is very important as it brings different properties which determine its applications . The synthesis methods of EDOT are summarized in detail, including chemical polymerization, electrochemical polymerization, and transition metal-mediated coupling polymerization .


Molecular Structure Analysis

The molecule consists of thiophene, substituted at the 3 and 4 positions with an ethylene glycolyl unit .


Chemical Reactions Analysis

EDOT can be polymerized to form poly(3,4-ethylenedioxythiophene) (PEDOT) for use as an electrochromic polymer . It can also be used for the synthesis of semiconductor polymers for molecular electronics devices, electrolytic capacitors, electrochromic devices, and antistatic coatings .


Physical And Chemical Properties Analysis

EDOT has satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties . It also has high stability, high conductivity (up to 400–600 S/cm), and high transparency .

Future Directions

PEDOT has been widely used in various devices for energy conversion and storage, and bio-sensing . Research directions in acquiring high-quality PEDOT are discussed and proposed .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMSQQQAZXXPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364069
Record name 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-(Ethylenedioxy)-2'-iodobenzophenone

CAS RN

727421-75-2
Record name 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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